molecular formula C12H12BrFN2O B1384679 1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole CAS No. 2007076-87-9

1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole

Cat. No.: B1384679
CAS No.: 2007076-87-9
M. Wt: 299.14 g/mol
InChI Key: XZVTXCZAIOAKCP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, an ethoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination and Fluorination: The starting material, benzyl, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.

    Formation of Pyrazole Ring: The intermediate product is then reacted with hydrazine to form the pyrazole ring.

    Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the pyrazole ring, contribute to its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorobenzyl bromide
  • 3-Bromo-5-fluorobenzyl alcohol
  • 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine
  • 1-(3-Bromo-5-fluorobenzyl)pyrrolidine

Uniqueness

1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole is unique due to the presence of the ethoxy group and the pyrazole ring, which are not found in the similar compounds listed above

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-ethoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c1-2-17-12-6-15-16(8-12)7-9-3-10(13)5-11(14)4-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVTXCZAIOAKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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